Calcium citrate

Description

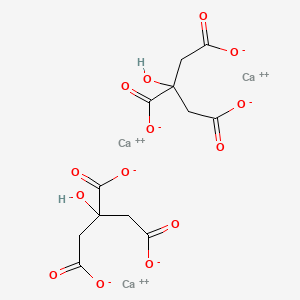

Structure

3D Structure of Parent

Properties

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQSUUGMSOBHW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061148 | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |

| Record name | TRICALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricalcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

813-94-5, 7693-13-2 | |

| Record name | Calcium citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Calcium Citrate

Abstract: This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of calcium citrate (B86180). Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, including solubility and thermal behavior, supported by quantitative data presented in tabular format. The guide elucidates the molecular and crystal structure of calcium citrate's various forms. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, such as X-ray diffraction and thermal analysis. The logical workflow of its industrial production and the interconversion of its hydrate (B1144303) forms are visualized using process diagrams to facilitate a deeper understanding.

Introduction

This compound, the calcium salt of citric acid, is a compound of significant interest in the pharmaceutical, food, and chemical industries. It is commonly identified by the food additive number E333 and is utilized as a preservative, flavoring agent, and, most notably, as a nutritional supplement for calcium fortification.[1][2][3][4] The chemical formula for its most prevalent forms are Ca₃(C₆H₅O₇)₂ (anhydrous) and Ca₃(C₆H₅O₇)₂·4H₂O (tetrahydrate).[1][3] The tetrahydrate form is found naturally as the mineral Earlandite.[1][3] A thorough understanding of its chemical and structural properties is paramount for its effective application in drug formulation and material science.

Chemical Structure and Composition

Molecular and Molar Mass

This compound is an ionic compound formed from three divalent calcium cations (Ca²⁺) and two trivalent citrate anions (C₆H₅O₇³⁻). It primarily exists in an anhydrous state or as several hydrates, with the tetrahydrate being the most common commercial and pharmaceutical form.

Crystal Structure

The structural arrangement of this compound has been elucidated through advanced analytical techniques. The tetrahydrate form of this compound possesses a triclinic crystal structure with the space group P1.[1][3][5] Its crystal lattice is characterized by a complex three-dimensional network where Ca²⁺ cations, which are eightfold coordinated, are intricately linked by the citrate anions.[1] This network is further stabilized by extensive hydrogen bonding between the water molecules, both coordinating and non-coordinating.[1]

This compound can exist in several hydration states, including a hexahydrate (CCH), tetrahydrate (CCT), dihydrate (CCD), and an anhydrous form (CCA).[6][7] The hydrated forms are characterized by layers of edge-sharing calcium coordination polyhedra, whereas the anhydrous form adopts a three-dimensional network structure.[7]

Physicochemical Properties

The key physicochemical properties of anhydrous and tetrahydrate this compound are summarized in the tables below. This data is essential for formulation development, quality control, and understanding the compound's behavior in various environments.

Table 1: General Physicochemical Properties of this compound

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | Ca₃(C₆H₅O₇)₂ | Ca₃(C₆H₅O₇)₂·4H₂O |

| Molar Mass | 498.43 g/mol [1][3][8][9][10] | 570.50 g/mol [1][3][8][11][12][13] |

| Appearance | White crystalline powder[1][2][8] | White crystalline powder[3][12][14] |

| Odor | Odorless[1][3][8] | Odorless[1][8][14] |

| Density | 1.63 g/cm³[1][2][3][11][15] | 2.00 g/cm³[1][3] |

| Calcium Content | 24.1% by mass[1][3] | 21.1% by mass[1][3][14] |

Table 2: Solubility of this compound

| Solvent | Temperature | Solubility |

| Water | 18 °C | 0.85 g/L[1][3][5] |

| Water | 25 °C | 0.95 g/L[1][2][3][5] |

| Alcohol | Ambient | Insoluble[1][5][8][9][14][16] |

| Dilute HCl | Ambient | Freely Soluble[14] |

Note: this compound exhibits "inverse solubility," meaning it is more soluble at lower temperatures.[14]

Table 3: Thermal Properties of this compound Tetrahydrate

| Property | Value/Observation |

| Melting Point | Decomposes upon heating[1][2][3][5][11][15] |

| Dehydration Step 1 | 60-140 °C (Loses 2 moles of H₂O)[17] |

| Dehydration Step 2 | 140-190 °C (Loses final 2 moles of H₂O)[17] |

| Decomposition | > 340 °C (Decomposes into calcium carbonate)[18] |

Experimental Protocols

Synthesis of this compound

Method 1: Neutralization Reaction This method reflects the industrial process where this compound is an intermediate in citric acid production.[1][2]

-

Objective: To synthesize this compound via neutralization of citric acid with calcium hydroxide (B78521).

-

Materials: Citric acid solution, calcium hydroxide (slaked lime), deionized water.

-

Procedure:

-

Prepare a solution of citric acid in water.

-

Separately, create a slurry of calcium hydroxide in water.

-

Under constant agitation, slowly add the calcium hydroxide slurry to the citric acid solution. The reaction is exothermic. The following reaction occurs: 3 Ca(OH)₂(s) + 2 C₆H₈O₇(l) → Ca₃(C₆H₅O₇)₂(s) + 6 H₂O(l).[1]

-

Continue agitation until the reaction is complete, indicated by the formation of a white precipitate of this compound.

-

Filter the precipitate from the solution.

-

Wash the collected this compound cake with deionized water to remove any unreacted starting materials or soluble impurities.

-

Dry the final product, for instance, by spray drying, to obtain pure this compound powder.[19]

-

Method 2: Soft Chemical Precipitation This method is used to produce nano-scaled this compound.[18][20]

-

Objective: To synthesize nano-calcium citrate using an organic solvent to induce precipitation.

-

Materials: A soluble calcium salt (e.g., CaCl₂), a soluble citrate salt (e.g., trisodium (B8492382) citrate), ethanol (B145695), deionized water.

-

Procedure:

-

Prepare separate aqueous solutions of calcium chloride and trisodium citrate.

-

Mix the two solutions to form a solution containing free calcium and citrate ions.

-

Add ethanol to the aqueous solution. The ethanol acts as a precipitant, reducing the solubility of this compound and inducing a state of supersaturation.

-

A fine precipitate of nano-calcium citrate will form.

-

Collect the precipitate via centrifugation or filtration.

-

Wash the product with an ethanol/water mixture and then pure ethanol to remove residual salts.

-

Dry the product under vacuum to yield nano-calcium citrate sheets.[18][20]

-

Structural Analysis: X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and phase purity of a this compound sample.

-

Methodology: X-ray powder diffraction is the definitive method for identifying the crystalline structure of this compound. For high-resolution data, synchrotron XRD can be employed.[7][21][22]

-

Procedure:

-

A finely ground powder sample of this compound is packed into a sample holder or capillary tube.

-

The sample is placed in a powder diffractometer.

-

The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

-

The intensity of the diffracted X-rays is recorded by a detector.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the unit cell parameters, and the peak intensities are used to solve the crystal structure.

-

The experimental pattern is compared to reference patterns (e.g., from the ICDD database) for phase identification. For novel structures, methods like Rietveld refinement are used to refine the crystal structure model against the experimental data.[7][22]

-

Thermal Analysis: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

-

Objective: To investigate the thermal stability, dehydration, and decomposition of this compound hydrates.

-

Methodology: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a controlled atmosphere (e.g., dynamic air or nitrogen).[17]

-

The TGA instrument records the mass loss, which corresponds to the loss of water molecules (dehydration) or decomposition products.[18]

-

The DSC instrument records endothermic events (e.g., melting, dehydration) or exothermic events (e.g., crystallization, decomposition), providing data on transition temperatures and enthalpies of dehydration.[6]

-

Process Visualizations

The following diagrams illustrate key processes involving this compound, adhering to the specified design constraints for clarity and readability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Calcium_citrate [chemeurope.com]

- 3. alignchemical.com [alignchemical.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. nano.ku.dk [nano.ku.dk]

- 7. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. wbcil.com [wbcil.com]

- 9. This compound [drugfuture.com]

- 10. This compound, anhydrous | C12H10Ca3O14 | CID 91886343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanelements.com [americanelements.com]

- 12. annexechem.com [annexechem.com]

- 13. This compound - SYNTHETIKA [synthetikaeu.com]

- 14. Trithis compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 15. This compound | CAS#:813-94-5 | Chemsrc [chemsrc.com]

- 16. ams.usda.gov [ams.usda.gov]

- 17. Thermal decomposition of this compound tetrahydrate (1994) | S.A.A. Mansour | 49 Citations [scispace.com]

- 18. Preparation and properties of this compound nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 19. prepchem.com [prepchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. journals.iucr.org [journals.iucr.org]

- 22. journals.iucr.org [journals.iucr.org]

The Bioavailability of Calcium Citrate: An In-depth Technical Guide for Researchers

Abstract

Calcium, an essential mineral for numerous physiological functions, is commonly supplemented to address dietary deficiencies and prevent conditions like osteoporosis. The efficacy of a calcium supplement is fundamentally dependent on its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Among the various calcium salts available, calcium citrate (B86180) has garnered significant attention due to its favorable absorption characteristics. This technical guide provides a comprehensive overview of the bioavailability of calcium citrate as elucidated through various physiological models, including in-vitro, in-vivo, and human clinical studies. We delve into the experimental protocols used to assess calcium absorption, present quantitative data in a comparative format, and visualize the key physiological pathways governing calcium uptake. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the factors influencing the bioavailability of this compound.

Introduction

Calcium homeostasis is a tightly regulated process critical for bone health, nerve transmission, muscle contraction, and blood coagulation. While dietary sources are primary, supplementation is often necessary to meet the recommended daily intake. The selection of a calcium salt for supplementation or fortification is a critical decision, with bioavailability being a key determinant of its physiological efficacy. This compound has emerged as a well-regarded option, and numerous studies have sought to quantify its absorption relative to other forms, most notably calcium carbonate. This guide synthesizes the current scientific understanding of this compound's journey through the gastrointestinal tract and its subsequent uptake into the systemic circulation.

Comparative Bioavailability of this compound

A substantial body of evidence from human clinical trials indicates that this compound generally exhibits superior bioavailability compared to calcium carbonate. This difference is attributed to several factors, including its higher solubility, particularly in achlorhydric individuals (those with low stomach acid), and its ability to be absorbed on an empty stomach.

A meta-analysis of 15 studies involving 184 subjects concluded that calcium absorption from this compound was significantly higher than from calcium carbonate by approximately 22% to 27%, irrespective of whether it was taken with or without a meal.[1][2][3][4] When taken on an empty stomach, the absorption of this compound was found to be 27.2% higher, and with meals, it was 21.6% higher.[1][2][3][5]

The following tables summarize the quantitative data from key comparative studies.

Table 1: Human Studies Comparing this compound and Calcium Carbonate Bioavailability

| Study Type | Subjects | Dosage | Administration | Key Findings | Reference |

| Meta-analysis | 184 (from 15 studies) | Varied | With and without meals | This compound absorption was 22-27% higher than calcium carbonate.[1][2][3][4] | Sakhaee K, et al. (1999) |

| Crossover Study | 18 post-gastric bypass subjects | 500 mg elemental calcium | Single dose | This compound resulted in significantly higher serum calcium Cmax and AUC compared to calcium carbonate.[6] | Tondapu P, et al. (2009) |

| Crossover Study | 14 normal subjects | 1000 mg elemental calcium | Oral load | Urinary calcium excretion was 20-66% higher after this compound load compared to calcium carbonate.[7][8] | Nicar MJ, Pak CY. (1985) |

| Randomized Crossover | Postmenopausal women | 250 mg Ca (citrate) vs 500 mg Ca (carbonate) | With a meal | This compound was more bioavailable and produced greater suppression of parathyroid hormone (PTH) by over 50% compared to calcium carbonate.[9] | Heller HJ, et al. (2000) |

| Dose-dependency Study | 21 normal subjects | 0.2, 0.5, 1.0, and 2.0 g elemental calcium | Oral load | Calcium was more absorbable from this compound than from calcium carbonate at all dosage levels.[10] | Harvey JA, et al. (1990) |

| Fractional Absorption | 9 subjects | 100-200 mg elemental calcium | Oral radiolabeled salts | Fractional calcium absorption from this compound (0.402 ± 0.067) was significantly higher than from calcium carbonate (0.314 ± 0.100).[10][11] | Harvey JA, et al. (1990) |

Table 2: In-Vivo Animal Studies on Calcium Bioavailability

| Animal Model | Intervention | Key Findings | Reference |

| Ovariectomized and Ovariectomized-Osteoporosis Rats | Nano size reduced this compound fortified milk powder | Increased absorption and bioavailability of calcium, as well as bone stiffness and strength.[12] | (Reference from search result 21) |

| Rats | In situ intestinal perfusion | Dietary calcium supplement enhances calcium absorption, likely by increasing passive transport.[13] | (Reference from search result 4) |

Experimental Protocols for Assessing Calcium Bioavailability

The determination of calcium bioavailability relies on a variety of well-established experimental models and analytical techniques. This section details the methodologies for key in-vitro, in-vivo, and human studies.

In-Vitro Models

This model mimics the physiological conditions of the human digestive system to assess the liberation and solubility of calcium from a given matrix.

-

Simulated Salivary Fluid (SSF): Composed of an electrolyte solution (KCl, KH2PO4, NaHCO3, MgCl2(H2O)6, (NH4)2CO3) and α-amylase, with the pH adjusted to approximately 6.8.

-

Simulated Gastric Fluid (SGF): An electrolyte solution (KCl, KH2PO4, NaHCO3, NaCl, MgCl2(H2O)6, (NH4)2CO3) containing pepsin, with the pH adjusted to around 1.5-3.0.

-

Simulated Intestinal Fluid (SIF): An electrolyte solution (KCl, KH2PO4, NaHCO3, NaCl, MgCl2(H2O)6, (NH4)2CO3) containing pancreatin (B1164899) and bile salts, with the pH adjusted to approximately 7.0.

The sample containing this compound is sequentially incubated in these fluids, and the soluble calcium fraction is measured at the end of the intestinal phase.

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the transport characteristics of the small intestine. This model is widely used to study the intestinal transport of nutrients.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed, confluent monolayer.

-

Transport Studies: The this compound solution is added to the apical (upper) chamber, and the transport of calcium across the monolayer to the basolateral (lower) chamber is measured over time. The transport buffer in the basolateral chamber is collected at specific time points, and the calcium concentration is determined.

In-Vivo Models

Rats are a commonly used animal model for studying calcium absorption and metabolism.

-

Study Design: Typically, a crossover or parallel-group design is employed. Rats are fed a diet containing a specific amount of calcium from this compound or a comparator salt.

-

Sample Collection: Blood samples are collected at various time points to measure serum calcium levels. Urine and feces are collected over a defined period to determine calcium excretion.

-

Bone Analysis: At the end of the study, femurs or other bones may be collected to analyze bone mineral density and calcium content.

-

In Situ Intestinal Perfusion: This surgical technique allows for the direct measurement of calcium absorption in a specific segment of the intestine. A loop of the intestine is isolated and perfused with a solution containing a known concentration of calcium, and the disappearance of calcium from the perfusate is measured.

Human Clinical Trials

-

Study Design: Randomized, double-blind, crossover studies are the gold standard for comparing the bioavailability of different calcium supplements. Each participant receives each supplement for a defined period, with a washout period in between.

-

Sample Collection and Analysis:

-

Serum Calcium: Blood samples are drawn at baseline and at various time points after ingestion of the calcium supplement to measure the increase in serum calcium concentration.

-

Urinary Calcium Excretion: Urine is collected for a specified period (e.g., 24 hours) to measure the total amount of calcium excreted. An increase in urinary calcium is indicative of increased absorption.

-

Dual-Isotope Method: This technique provides a more precise measure of fractional calcium absorption. A stable isotope of calcium (e.g., ⁴⁴Ca) is administered orally with the supplement, and another stable isotope (e.g., ⁴²Ca) is given intravenously. The ratio of the two isotopes in a subsequent urine or blood sample is used to calculate the fraction of the oral dose that was absorbed.[14][15][16][17][18]

-

Analytical Methods for Calcium Determination

-

Atomic Absorption Spectroscopy (AAS): A widely used and reliable method for measuring the total calcium concentration in biological samples such as serum, urine, and digested food matrices.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique used for the analysis of stable isotopes in dual-isotope studies.

-

Colorimetric Assays: Methods using dyes like o-cresolphthalein (B1221799) complexone (CPC) can be used for the spectrophotometric determination of calcium in serum and urine.

Physiological Pathways of Intestinal Calcium Absorption

The absorption of calcium in the small intestine occurs via two main pathways: a saturable, active transcellular pathway and a non-saturable, passive paracellular pathway. The bioavailability of this compound is influenced by its interaction with these transport mechanisms.

Transcellular Calcium Transport

This active process is most prominent in the duodenum and is regulated by vitamin D. It involves three key steps:

-

Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid type 6 (TRPV6) channel located on the apical membrane.

-

Intracellular Diffusion: Once inside the cell, calcium binds to calbindin-D9k, a calcium-binding protein that facilitates its transport across the cytoplasm to the basolateral membrane, while also buffering intracellular calcium levels.

-

Basolateral Extrusion: Calcium is actively transported out of the enterocyte and into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b) and, to a lesser extent, the sodium-calcium exchanger (NCX1).

The expression of TRPV6, calbindin-D9k, and PMCA1b is upregulated by the active form of vitamin D, 1,25-dihydroxyvitamin D₃ (calcitriol).

Paracellular Calcium Transport

This passive pathway occurs throughout the small intestine, moving calcium through the tight junctions between enterocytes. The rate of paracellular transport is dependent on the electrochemical gradient and the permeability of the tight junctions. While traditionally considered non-saturable, some evidence suggests it may be partially regulated.

Role of the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is expressed on both the apical and basolateral membranes of enterocytes. It plays a role in regulating intestinal calcium absorption, ion transport, and cell proliferation. Activation of the CaSR by high luminal calcium concentrations can influence downstream signaling pathways that modulate calcium transport.

Visualizations of Key Pathways and Workflows

Diagram 1: General Workflow for In-Vitro Bioavailability Assessment

References

- 1. Meta-analysis of calcium bioavailability: a comparison of this compound with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Meta-analysis of calcium bioavailability: a comparison of this compound with calcium carbonate. | Semantic Scholar [semanticscholar.org]

- 4. Evaluating adherence, tolerability and safety of oral this compound in elderly osteopenic subjects: a real-life non-interventional, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the Absorption of Calcium Carbonate and this compound after Roux-en-Y Gastric Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium bioavailability from calcium carbonate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. medscape.com [medscape.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a technique for in situ studies of calcium absorption in the intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple Single Serum Method to Measure Fractional Calcium Absorption using Dual Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple single serum method to measure fractional calcium absorption using dual stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cambridge.org [cambridge.org]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of Calcium Citrate in Different Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium citrate (B86180) in various aqueous environments. Calcium citrate, a common calcium supplement and food additive, exhibits complex solubility behavior influenced by factors such as temperature, pH, and the presence of other ions. Understanding these characteristics is crucial for its application in pharmaceutical formulations and food fortification.

Solubility of this compound Hydrates in Water

This compound can exist in several hydrated forms, with the tetrahydrate and hexahydrate being the most common.[1] The solubility of these hydrates in water is notably dependent on temperature. The aqueous solubility of this compound tetrahydrate decreases as the temperature rises, a phenomenon known as inverse solubility.[2] In contrast, the solubility of the hexahydrate form increases with temperature.[2] A transition temperature exists at approximately 51.6°C, where the solubilities of the tetrahydrate and hexahydrate forms are similar.[3] Below this temperature, the tetrahydrate is more soluble, while above it, the hexahydrate becomes more soluble.[3]

Table 1: Solubility of this compound Hydrates in Water at Various Temperatures

| Temperature (°C) | This compound Hexahydrate (CCH) (mmol/L) | This compound Tetrahydrate (CCT) (mmol/L) | This compound Dihydrate (CCD) (mmol/L) | This compound Anhydrate (CCA) (mmol/L) |

| 10 | - | 4.939 ± 0.030 | 4.646 ± 0.068 | 7.045 ± 0.015 |

| 25 | 3.141 ± 0.029 | 4.360 ± 0.054 | 4.242 ± 0.030 | 5.788 ± 0.030 |

| 37 | 3.746 ± 0.058 | 4.101 ± 0.068 | 4.061 ± 0.061 | 4.621 ± 0.136 |

| 50 | 3.904 ± 0.014 | 3.460 ± 0.027 | 3.788 ± 0.030 | 4.045 ± 0.015 |

| 70 | 3.947 ± 0.029 | 2.772 ± 0.020 | 3.076 ± 0.015 | 3.258 ± 0.045 |

| 90 | 4.250 ± 0.014 | - | - | - |

| Data sourced from Liu et al. (2020)[1] |

Influence of pH on this compound Solubility

The solubility of this compound is highly dependent on the pH of the aqueous solution.[4] Generally, its solubility increases as the pH decreases (i.e., in more acidic conditions).[5] This is because in acidic environments, the citrate ion (C₆H₅O₇³⁻) is protonated to form HCitr²⁻, H₂Citr⁻, and citric acid (H₃Citr), which shifts the dissolution equilibrium towards the dissolution of more this compound.[1] While this compound is more soluble than calcium carbonate in water, their solubilities are comparable at a controlled pH of 7.5.[6]

Table 2: Equilibrium Solubility of this compound Tetrahydrate at Different Controlled pH Values

| pH | Solubility of Calcium (mg/mL) |

| ≤ 3.0 | > 10 |

| 4.5 | ~2.5 |

| 6.0 | ~0.8 |

| 7.5 | ~0.4 |

| Data interpreted from Goss et al. (2007) |

Effect of Other Solutes

The presence of other substances in the aqueous solution can significantly impact the solubility of this compound.

-

Citric Acid and Excess Citrate: The addition of citric acid or an excess of citrate ions can increase the solubility of this compound.[3][4] This is attributed to the formation of soluble calcium-citrate complexes and a decrease in the pH of the solution.[4] This effect is dose-dependent; higher concentrations of added citric acid lead to a greater increase in this compound solubility.[4]

-

Common Ions: The presence of other ions can influence solubility through the common ion effect or by affecting the ionic strength of the solution. For instance, in simulated intestinal fluid, the presence of bicarbonate can lead to the precipitation of calcium carbonate, thereby affecting the overall soluble calcium concentration.[7]

-

Other Components: In complex media like simulated biological fluids, components such as amino acids and bile can help maintain calcium in solution.[7]

Experimental Protocols

Several methodologies are employed to determine the solubility of this compound.

4.1. Equilibrium Solubility Determination by EDTA Titration

This method is commonly used to measure the total calcium concentration in a saturated solution.

-

Protocol:

-

Prepare a suspension of a known amount of the specific this compound hydrate (B1144303) in deionized water (e.g., 0.0015 mol of salt in 100 mL of Milli-Q water).[1]

-

Equilibrate the suspension at a constant, controlled temperature with continuous stirring for a sufficient period to reach equilibrium (e.g., several hours to days).[1]

-

After equilibration, measure the pH of the solution.[1]

-

Filter the suspension to separate the solid phase from the saturated solution. A 0.22 micron filter is typically used.[4]

-

Take a precise volume of the filtrate and titrate it with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator, such as hydroxy naphthol blue, to determine the total calcium concentration.[8] The endpoint is typically a color change, for example, to a distinct blue.[8]

-

4.2. Determination of Solubility in Simulated Gastric and Intestinal Fluids

This protocol simulates the physiological conditions of the gastrointestinal tract to assess the bioavailability of calcium from this compound.

-

Protocol for Simulated Gastric Fluid:

-

Prepare a solution of simulated gastric fluid, typically containing hydrochloric acid to mimic stomach acidity. The concentration of HCl can be varied to represent different physiological states (e.g., from 0 to 24.6 mEq in 250 mL of deionized water).[4]

-

Add a known amount of this compound (e.g., containing 400 mg of calcium) to the simulated gastric fluid.[4]

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour) with constant stirring.[4]

-

Filter the solution and analyze the filtrate for calcium concentration using methods like atomic absorption spectroscopy or EDTA titration.[9]

-

-

Protocol for Simulated Intestinal Fluid:

-

Take the filtrate from the simulated gastric fluid experiment.

-

Neutralize the acidic solution to a pH of approximately 7 with a neutralizing agent like sodium bicarbonate to simulate the conditions of the small intestine.[4]

-

To account for pancreatic secretions, the volume can be increased (e.g., by 50 mL per 250 mL of filtrate).[4]

-

Incubate the neutralized solution at 37°C for a set period (e.g., 30 minutes).[4]

-

Observe for any precipitation and measure the soluble calcium concentration in the final solution.

-

Visualizations

Caption: Workflow for Determining Equilibrium Solubility of this compound.

References

- 1. nano.ku.dk [nano.ku.dk]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. US20070065542A1 - Enhanced solubility of preformed this compound by adding citric acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. fao.org [fao.org]

The Intricate Dance of Absorption: A Technical Guide to Calcium Citrate in the Small Intestine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium, an element fundamental to a vast array of physiological processes, relies on a sophisticated and tightly regulated absorption mechanism within the small intestine. This technical guide provides an in-depth exploration of the cellular and molecular machinery governing the uptake of calcium from calcium citrate (B86180), a highly bioavailable form of this essential mineral. We will dissect the dual pathways of absorption—transcellular and paracellular—and illuminate the pivotal role of vitamin D in orchestrating this process. This document will further present a compilation of quantitative data on calcium citrate bioavailability and detail key experimental protocols for its investigation, offering a comprehensive resource for professionals in the fields of nutritional science, pharmacology, and drug development.

Introduction

The maintenance of calcium homeostasis is paramount for skeletal integrity, nerve conduction, muscle contraction, and a multitude of enzymatic reactions. The small intestine serves as the primary site for dietary calcium absorption, a process that is both remarkably efficient and exquisitely controlled. The chemical form of supplemental calcium significantly influences its bioavailability, with organic salts such as this compound demonstrating superior absorption characteristics compared to inorganic forms like calcium carbonate.[1][2] This guide focuses specifically on the mechanisms underpinning the intestinal absorption of calcium from this compound.

The Two-Fold Path of Calcium Absorption

The intestinal epithelium employs two distinct routes for calcium uptake: the active, saturable transcellular pathway and the passive, non-saturable parcellular pathway.[3][4][5] The predominance of each pathway is largely dependent on the luminal calcium concentration.

The Transcellular Pathway: An Active and Regulated Process

The transcellular absorption of calcium is a multi-step, energy-dependent process that occurs primarily in the duodenum and jejunum.[3][6] It involves the coordinated action of several key proteins whose expression is tightly regulated by vitamin D.[4][5]

The process can be broken down into three main stages:

-

Apical Entry: Calcium ions first traverse the apical membrane of the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel.[4][7] The expression of this channel is a rate-limiting step in transcellular calcium absorption and is significantly upregulated by the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).[8][9]

-

Intracellular Diffusion: Once inside the enterocyte, calcium binds to the cytosolic protein calbindin-D9k.[3][4] This binding serves two critical functions: it facilitates the diffusion of calcium across the cell from the apical to the basolateral membrane and buffers the intracellular calcium concentration, preventing cellular toxicity.[3][6] The synthesis of calbindin-D9k is also highly dependent on vitamin D.[3][7]

-

Basolateral Extrusion: Finally, calcium is actively transported out of the enterocyte and into the bloodstream across the basolateral membrane. This is primarily achieved by the plasma membrane Ca2+-ATPase (PMCA1b), an ATP-dependent calcium pump.[4][10] To a lesser extent, the sodium-calcium exchanger (NCX1) also contributes to calcium extrusion.[4]

The Paracellular Pathway: A Passive Journey Between Cells

The paracellular pathway allows for the passive movement of calcium through the tight junctions between adjacent enterocytes.[4][11] This non-saturable process occurs throughout the small intestine and becomes the dominant route of absorption when luminal calcium concentrations are high.[4][5] The permeability of the tight junctions to calcium is determined by the specific composition of claudin proteins, with claudins-2 and -12 being implicated in facilitating paracellular calcium transport.[4][12] While traditionally considered a passive process, there is emerging evidence that the expression of these claudins can also be influenced by vitamin D.[12]

The Master Regulator: Vitamin D Signaling

The active form of vitamin D, calcitriol, is the principal hormonal regulator of intestinal calcium absorption.[5][8] Its mechanism of action is a classic example of steroid hormone signaling, involving a nuclear receptor and the subsequent modulation of gene expression.

The signaling cascade proceeds as follows:

-

Ligand Binding and Heterodimerization: Calcitriol diffuses into the enterocyte and binds to its nuclear receptor, the vitamin D receptor (VDR).[3][8] This binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).[13][14]

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.[15][16]

-

Recruitment of Coactivators and Transcriptional Activation: The DNA-bound VDR-RXR complex recruits a suite of coactivator proteins, such as those from the steroid receptor coactivator (SRC) family and CBP/p300.[5][6] These coactivators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins.[5][14] This modification remodels the chromatin structure, making it more accessible for transcription.[7] The mediator complex is then recruited, ultimately leading to the initiation of transcription by RNA polymerase II.[7] This intricate process results in the increased synthesis of TRPV6 and calbindin-D9k, thereby enhancing the capacity for transcellular calcium absorption.[12][17]

Quantitative Data on this compound Absorption

The bioavailability of calcium from this compound has been shown to be superior to that of calcium carbonate in numerous studies. The following tables summarize key quantitative findings.

Table 1: Bioavailability of this compound vs. Calcium Carbonate

| Parameter | This compound | Calcium Carbonate | Conditions | Citation(s) |

| Relative Bioavailability | 22-27% higher | - | Meta-analysis, with or without meals | [5][11] |

| Fractional Absorption (500 mg dose) | 39.2 ± 8.6% | 31.2 ± 9.4% | Fasting | [4] |

| Fractional Absorption (100-200 mg dose) | 40.2 ± 6.7% | 31.4 ± 10.0% | Fecal recovery of radiolabel | [6] |

| Change in Area Under the Curve (serum Ca2+) | 2.5-fold greater | - | With a meal | [18] |

Table 2: Dose-Dependency of Calcium Absorption

| Calcium Dose (elemental) | This compound (Urinary Ca2+ increment, mg/dL GF) | Calcium Carbonate (Urinary Ca2+ increment, mg/dL GF) | Citation |

| 0.2 g | Higher than Carbonate | Lower than Citrate | [6] |

| 0.5 g | 0.104 ± 0.096 | Lower than Citrate | [6] |

| 1.0 g | Higher than Carbonate | Lower than Citrate | [6] |

| 2.0 g | Higher than Carbonate | 0.091 ± 0.068 | [6] |

Experimental Protocols

Investigating the mechanisms of calcium absorption requires a range of specialized experimental techniques. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Calcium Transport using the Ussing Chamber

The Ussing chamber is a classic ex vivo technique used to measure the transport of ions across an epithelial tissue.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat, mouse) according to approved protocols.

-

Excise a segment of the small intestine (duodenum or jejunum).

-

Gently flush the lumen with ice-cold Ringer's solution.

-

Open the segment along the mesenteric border and remove the outer muscle layers by blunt dissection.

-

Mount the resulting epithelial sheet in the Ussing chamber slider, exposing a defined surface area (e.g., 0.5 cm²).[19]

-

-

Chamber Setup and Equilibration:

-

Fill both the apical (mucosal) and basolateral (serosal) chambers with equal volumes of Ringer's solution (e.g., 10 ml). A typical Ringer's solution contains (in mM): 120 NaCl, 4.7 KCl, 1.25 CaCl₂, 25 NaHCO₃, 25 glucose (serosal side), and 2 mannitol (B672) (mucosal side).[19]

-

Maintain the temperature at 37°C and continuously gas the chambers with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[19]

-

Allow the tissue to equilibrate for a period of 20-30 minutes.

-

-

Measurement of Transepithelial Calcium Flux:

-

Add a known concentration of this compound to the apical chamber, including a radioactive tracer such as ⁴⁵Ca.

-

At defined time intervals (e.g., 15, 30, 45, 60 minutes), take samples from the basolateral chamber.

-

Measure the radioactivity in the basolateral samples using a scintillation counter.

-

Calculate the flux of calcium from the mucosal to the serosal side (Jm→s) using the following formula: J = (cpm_b * V_b) / (SA * A * t), where cpm_b is the counts per minute in the basolateral sample, V_b is the volume of the basolateral chamber, SA is the specific activity of ⁴⁵Ca in the apical chamber, A is the surface area of the tissue, and t is the time interval.

-

To measure the serosal to mucosal flux (Js→m), the tracer is added to the basolateral chamber and samples are taken from the apical chamber.

-

Net flux is calculated as J_net = J_m→s - J_s→m.

-

-

Data Analysis:

-

Plot the cumulative calcium transport over time.

-

Compare the flux rates under different experimental conditions (e.g., with and without vitamin D treatment).

-

In Vivo Calcium Balance Studies in Rodents

Calcium balance studies provide a holistic view of calcium absorption and excretion in a living organism.

Protocol:

-

Animal Acclimatization and Diet:

-

House rodents (e.g., rats) in individual metabolic cages that allow for the separate collection of urine and feces.

-

Acclimatize the animals to the cages and a standardized diet for at least 7 days.

-

The diet should have a defined calcium content (e.g., 0.5% calcium).[20]

-

-

Experimental Period:

-

Divide the animals into experimental groups (e.g., control diet vs. This compound supplemented diet).

-

Precisely measure food and water intake daily for each animal over a defined period (e.g., 7-14 days).

-

Collect all urine and feces for each animal daily.

-

-

Sample Processing and Analysis:

-

Dry the fecal samples to a constant weight and then ash them in a muffle furnace.

-

Dissolve the fecal ash in a known volume of acid (e.g., HCl).

-

Measure the calcium concentration in the diet, water, urine, and dissolved fecal ash using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry.

-

-

Calculation of Calcium Balance:

-

Calcium Intake: (Food intake (g) * Calcium concentration in food (mg/g)) + (Water intake (mL) * Calcium concentration in water (mg/mL))

-

Fecal Calcium Excretion: Total calcium in feces collected over the study period.

-

Urinary Calcium Excretion: Total calcium in urine collected over the study period.

-

Apparent Calcium Absorption (%): [(Calcium Intake - Fecal Calcium Excretion) / Calcium Intake] * 100

-

Calcium Balance (mg/day): (Calcium Intake - Fecal Calcium Excretion - Urinary Calcium Excretion) / number of days in the study.

-

In Vitro Calcium Uptake and Transport using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a polarized monolayer of enterocyte-like cells, providing a valuable in vitro model of the intestinal barrier.[3][9]

Protocol:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum, non-essential amino acids, and antibiotics).

-

Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a high density (e.g., 1 x 10⁵ cells/cm²).

-

Maintain the cultures for 21 days to allow for spontaneous differentiation into a polarized monolayer. The medium should be changed every 2-3 days.[3][9]

-

The formation of a functional monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).

-

-

Calcium Uptake Assay:

-

Wash the differentiated Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add a solution containing this compound and a radioactive tracer (⁴⁵Ca) to the apical chamber.

-

Incubate for a specific time period (e.g., 30 minutes) at 37°C.

-

Remove the apical solution and wash the cells rapidly with ice-cold stop solution (e.g., HBSS containing EDTA) to terminate the uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysate to determine the amount of calcium taken up by the cells.

-

Normalize the uptake to the protein content of the cell lysate.

-

-

Calcium Transport Assay:

-

Follow the same initial steps as the uptake assay.

-

At defined time intervals, collect samples from the basolateral chamber.

-

Measure the radioactivity in the basolateral samples to determine the amount of calcium transported across the monolayer.

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of calcium in the basolateral chamber, A is the surface area of the filter, and C₀ is the initial concentration of calcium in the apical chamber.

-

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

References

- 1. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]

- 2. Node, Edge and Graph Attributes [emden.github.io]

- 3. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D Receptor and RXR in the Post-Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D receptor and nuclear receptor coactivators: crucial interactions in vitamin D-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]

- 11. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Node Attributes | Graphviz [graphviz.org]

- 14. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]

- 17. The human transient receptor potential vanilloid type 6 distal promoter contains multiple vitamin D receptor binding sites that mediate activation by 1,25-dihydroxyvitamin D3 in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. Paracellular calcium transport across renal and intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nutritional Calcium Supply Dependent Calcium Balance, Bone Calcification and Calcium Isotope Ratios in Rats - PMC [pmc.ncbi.nlm.nih.gov]

"calcium citrate interaction with cellular membranes"

An In-depth Technical Guide on the Interaction of Calcium and Citrate (B86180) with Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interaction of small molecules with cellular membranes is a cornerstone of cellular signaling, homeostasis, and pharmacology. While often considered together as calcium citrate, the biological effects at the membrane interface are more accurately described by the distinct and synergistic actions of calcium ions (Ca²⁺) and citrate ions. Calcium, a ubiquitous second messenger, directly modulates the biophysical properties of the lipid bilayer and governs a vast array of signaling cascades upon entry into the cytosol. Citrate, a key metabolic intermediate and a potent calcium chelator, primarily influences these processes by modulating the local concentration of free Ca²⁺. This technical guide provides a detailed examination of these interactions, summarizing critical quantitative data, outlining detailed experimental protocols for their study, and visualizing the core signaling pathways involved.

Introduction: Deconstructing "this compound" at the Membrane

In physiological solutions, this compound exists in equilibrium with its constituent ions: calcium (Ca²⁺) and citrate (C₆H₅O₇³⁻). Due to the dynamic nature of this equilibrium, the direct interaction of the intact this compound complex with the cell membrane is not the primary mechanism of action. Instead, the biological impact is a function of:

-

The activity of free Calcium ions (Ca²⁺): Directly binding to and altering the properties of the lipid bilayer and membrane proteins.

-

The activity of free Citrate ions: Acting as a Ca²⁺ chelator, thereby buffering the local Ca²⁺ concentration available to interact with the membrane, and in some contexts, participating in cellular metabolism and transport.[1][2]

This guide will, therefore, address the roles of these two ions separately and in concert to provide a comprehensive understanding of their collective effects on cellular membranes.

Biophysical Interactions with the Lipid Bilayer

The cell membrane is not a passive barrier. Its physical properties are dynamic and exquisitely sensitive to the local ionic environment. Calcium ions, in particular, are potent modulators of membrane structure and stability.

Effects of Calcium Ions (Ca²⁺)

Divalent cations like Ca²⁺ interact strongly with the negatively charged phosphate (B84403) head groups of phospholipids.[3] This interaction leads to several significant changes in the membrane's biophysical properties:

-

Membrane Rigidity and Fluidity: Ca²⁺ binding cross-links adjacent phospholipid molecules, leading to tighter packing.[4][5] This results in a measurable increase in membrane rigidity and a corresponding decrease in membrane fluidity.[3]

-

Electrical Properties: The binding of positively charged Ca²⁺ ions to the membrane surface neutralizes the negative charge of the phospholipid headgroups, altering the membrane's surface potential. This can lead to measurable changes in the membrane's capacitance and resistance.[3][4]

-

Structural Changes: At a macroscopic level, these interactions can induce changes in liposome (B1194612) size, promote vesicle aggregation, and cause membrane compaction.[4][6] Molecular dynamics simulations show that Ca²⁺ binding leads to smaller lateral areas, greater membrane thickness, and increased lipid order.[7]

Effects of Citrate Ions

Citrate's primary biophysical role at the membrane is indirect, stemming from its ability to chelate Ca²⁺. By binding free calcium ions in the extracellular space, citrate can effectively reduce the concentration of Ca²⁺ available to interact with the membrane, thereby preventing or reversing the rigidity and packing effects described above.[1] At very high concentrations, citric acid can disrupt membrane integrity, likely through a pH-mediated stress mechanism rather than a specific molecular interaction.[8]

Quantitative Data on Membrane Interactions

The following tables summarize key quantitative parameters reported in the literature for the interaction of calcium with model lipid membranes. Data for direct citrate binding is sparse, as its primary role is chelation.

| Parameter | Lipid System | Value | Method | Reference |

| Binding Constant (K) | Mixed POPC-POPG (20% POPG) | 19.5 M⁻¹ | Deuterium (B1214612) NMR | [9] |

| Binding Constant (K) | Mixed POPC-POPG (50% POPG) | 18.8 M⁻¹ | Deuterium NMR | [9] |

| Maximum Binding Capacity | Pure POPC | 0.5 Ca²⁺ per phospholipid | Deuterium NMR | [9] |

| Maximum Binding Capacity | Mixed POPC-POPG | 1.0 Ca²⁺ per phospholipid | Deuterium NMR | [9] |

| Ca²⁺ Residence Time | POPG-POPC membrane | < 10⁻⁵ - 10⁻⁶ s | Deuterium NMR | [9] |

Table 1: Calcium Binding Affinity to Phospholipid Bilayers.

| Effect | Cell/System Type | Ca²⁺ Concentration | Observation | Method | Reference |

| Membrane Potential | Various Cell Lines | Varies | Depolarization upon Ca²⁺ influx | Fluorescence Assay | [10] |

| Membrane Resistance | Planar Lipid Bilayer | Not specified | Measurable Increase | Electrical Measurement | [3][4] |

| Membrane Capacitance | Planar Lipid Bilayer | Not specified | Measurable Change | Electrical Measurement | [3][4] |

| Zeta Potential Change | PS/PC Vesicles | ~40 mM | ~9 mV increase | Electrophoresis | [11] |

Table 2: Electrophysiological and Surface Potential Changes Induced by Calcium.

Key Signaling Pathways

The interaction of calcium and citrate with the cell membrane is intrinsically linked to intracellular signaling. Calcium is a primary second messenger, while citrate's transport and metabolism are regulated by signaling events, some of which are calcium-dependent.

Calcium-Mediated Signaling (Phospholipase C Pathway)

One of the most common signaling pathways initiated by membrane receptor activation is the Phospholipase C (PLC) pathway. This pathway translates an extracellular signal into an intracellular calcium signal.[12][13]

-

Receptor Activation: A ligand binds to a G protein-coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK).[14]

-

PLC Activation: The activated receptor recruits and activates Phospholipase C (PLC).[14]

-

PIP₂ Hydrolysis: PLC cleaves the membrane phospholipid PIP₂ into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14]

-

IP₃-Mediated Ca²⁺ Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[14][15]

-

DAG and Ca²⁺ Activate PKC: DAG remains in the membrane and, together with the now-elevated cytoplasmic Ca²⁺, recruits and activates Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[13]

Caption: The Phospholipase C (PLC) signaling cascade.

Calcium-Sensing Receptor (CaSR) and Citrate Transport

In specialized tissues like the kidney proximal tubule, an interesting interplay occurs where extracellular calcium regulates citrate transport. This is mediated by the Calcium-Sensing Receptor (CaSR), a GPCR that detects extracellular Ca²⁺ levels.

-

High Extracellular Ca²⁺: Elevated levels of calcium in the tubular fluid activate the CaSR on the apical membrane of proximal tubule cells.[16]

-

Gq Protein Activation: CaSR activation stimulates the Gαq subunit of its associated G-protein.[16]

-

PKC Activation: This leads to the activation of Protein Kinase C (PKC), likely via the PLC pathway described above.[16]

-

Inhibition of Citrate Transport: Activated PKC then inhibits the activity of apical dicarboxylate transporters (like NaDC-1), which are responsible for reabsorbing citrate from the tubular fluid back into the cell.[16][17]

-

Increased Urinary Citrate: The result is decreased citrate reabsorption and, consequently, increased citrate excretion in the urine. This is a protective mechanism against the formation of calcium-based kidney stones.[16]

Caption: CaSR-mediated regulation of citrate transport.

Detailed Experimental Protocols

Investigating the effects of calcium and citrate on cellular membranes requires a suite of biophysical and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: Measuring Membrane Potential Changes using Fluorescence Microscopy

This protocol describes how to measure changes in cellular membrane potential in response to an agonist that triggers calcium influx, using a voltage-sensitive fluorescent dye.[10][18][19]

Materials:

-

Adherent cells cultured on glass-bottom dishes.

-

Voltage-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit dye or DiBAC₄(3)).[18][19]

-

Loading buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Agonist solution (e.g., ATP, carbachol) to trigger Ca²⁺ channel opening.

-

Fluorescence microscope with appropriate filter sets and a temperature-controlled stage (37°C).

Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Imaging Setup:

-

Place the dish on the microscope stage and allow the temperature to equilibrate to 37°C.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 535 nm, Em: 560 nm).[10]

-

Focus on a field of healthy cells.

-

-

Data Acquisition:

-

Begin time-lapse imaging, acquiring a baseline fluorescence reading for 1-2 minutes.

-

Carefully add the agonist solution to the dish to achieve the final desired concentration.

-

Continue recording the fluorescence intensity over time until the response peaks and returns to baseline, or for a predetermined period (e.g., 5-10 minutes). A rapid increase in fluorescence indicates membrane depolarization as the dye enters the cell.[19]

-

-

Data Analysis:

-

For each cell or region of interest, quantify the average fluorescence intensity over time.

-

Normalize the data by expressing the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F₀).

-

Plot the normalized fluorescence intensity versus time to visualize the depolarization event.

-

Caption: Experimental workflow for membrane potential assay.

Protocol: Whole-Cell Patch-Clamp for Calcium Channel Activity

This protocol allows for the direct measurement of ionic currents flowing through calcium channels in the cell membrane, providing high-fidelity data on channel gating and regulation.[20][21][22]

Materials:

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries and pipette puller.

-

Extracellular (bath) solution (e.g., Tyrode's solution containing 1.8 mM CaCl₂).[23]

-

Intracellular (pipette) solution.

-

Cells cultured at low density.

Methodology:

-

Pipette Preparation: Pull a borosilicate glass capillary to create a micropipette with a tip resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.[21]

-

Solution Filling: Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped at the tip.[21]

-

Cell Approach and Sealing:

-

Place the cell culture dish on the microscope stage and perfuse with extracellular solution.

-

Under positive pressure, lower the micropipette and approach a target cell.[21]

-

Gently press the pipette tip against the cell membrane and release the positive pressure to allow a high-resistance "giga-ohm" seal to form between the glass and the membrane.[22]

-

-

Achieving Whole-Cell Configuration:

-

Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell interior.[22]

-

-

Voltage-Clamp Recording:

-

Set the amplifier to voltage-clamp mode. Hold the cell membrane at a resting potential where Ca²⁺ channels are typically closed (e.g., -70 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to activate the voltage-gated calcium channels.

-

Record the resulting inward currents, which correspond to the influx of Ca²⁺ through the open channels.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Plot the peak current versus the applied voltage to generate a current-voltage (I-V) curve, which characterizes the channel's activation properties.

-

Conclusion

The interaction of "this compound" with cellular membranes is a nuanced process dominated by the individual actions of calcium and citrate ions. Ca²⁺ directly and potently modulates the biophysical character of the lipid bilayer, increasing rigidity and altering its electrical properties, while simultaneously serving as a critical second messenger in a multitude of signaling pathways. Citrate's primary role is to buffer and modulate the local concentration of free Ca²⁺, thereby controlling the extent of its effects. Understanding this interplay is crucial for researchers in cell biology and is of paramount importance in drug development, where modulating calcium signaling and bioavailability can have profound therapeutic consequences. The experimental frameworks provided herein offer robust methods for dissecting these complex and vital cellular mechanisms.

References

- 1. pnas.org [pnas.org]

- 2. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]

- 4. Calcium ion effect on phospholipid bilayers as cell membrane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium-induced compaction and clustering of vesicles tracked with molecular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of citric acid on cell membrane structure and function of Issatchenkia terricola WJL-G4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium binding to mixed phosphatidylglycerol-phosphatidylcholine bilayers as studied by deuterium nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mpikg.mpg.de [mpikg.mpg.de]

- 12. Calcium signaling - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. Calcium signaling pathway | Abcam [abcam.com]

- 15. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Calcium receptor signaling and citrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. frontiersin.org [frontiersin.org]

- 19. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]

- 20. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro studies on calcium citrate and osteoblast proliferation"

An In-Depth Technical Guide: In Vitro Studies on Calcium Citrate (B86180) and Osteoblast Proliferation

Introduction

Calcium is an essential mineral for bone health, playing a critical role in bone formation and maintaining density.[1] Calcium supplements are widely used to prevent and treat osteoporosis, with calcium citrate being a common and bioavailable form.[2][3] Osteoblasts, the cells responsible for bone formation, undergo proliferation and differentiation to synthesize the bone matrix, which subsequently mineralizes.[3] Understanding the direct effects of calcium sources like this compound on osteoblast activity at a cellular level is crucial for developing effective bone regeneration strategies and therapies.

This technical guide provides a comprehensive overview of in vitro research investigating the impact of this compound on osteoblast proliferation, differentiation, and mineralization. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular signaling pathways. The content is intended for researchers, scientists, and drug development professionals in the field of bone biology and tissue engineering.

The Role of Calcium and Citrate in Osteoblast Function

Both calcium and citrate ions, the constituents of this compound, are integral to bone remodeling. Extracellular calcium ion (Ca²⁺) concentrations are known to influence osteoblast behavior. Studies have shown that Ca²⁺ levels between 2-4 mM can promote osteoblast proliferation and survival, while slightly higher concentrations of 6-8 mM are more favorable for differentiation and matrix mineralization.[4] However, Ca²⁺ concentrations above 10 mM have been reported to be cytotoxic.[4] The saturated concentration of Ca²⁺ released from this compound in an aqueous solution is approximately 5.1 mmol/L (5.1 mM), falling within the effective range for influencing osteoblast activity.[5]